molecular formula C18H20ClN5O B10997267 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide

Cat. No.: B10997267
M. Wt: 357.8 g/mol
InChI Key: HGHFIWGQROAFHM-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide: is a compound with an intriguing structure. Let’s break it down:

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis: One approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst.

    Custom Synthesis: Specific synthetic routes may vary, but they typically involve indole ring formation followed by acetylation of the amino group.

Industrial Production::
  • Industrial-scale production methods are proprietary and may involve specialized conditions and reagents.

Chemical Reactions Analysis

    Reactions: can undergo various reactions, including electrophilic substitution on the indole ring.

    Common Reagents: These reactions may involve Lewis acids, bases, and other reagents.

    Major Products: The specific products depend on reaction conditions but could include derivatives with modified substituents on the indole ring.

Scientific Research Applications

    Chemistry: Studying the reactivity of indole derivatives and designing novel analogs.

    Biology: Investigating its impact on cellular processes, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: Developing applications in pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other indole-based compounds.

    Similar Compounds: Explore related structures, such as tryptophan or other indole derivatives.

Properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-[(4,6-dimethylpyrimidin-2-yl)amino]acetamide

InChI

InChI=1S/C18H20ClN5O/c1-12-9-13(2)23-18(22-12)21-11-17(25)20-6-8-24-7-5-14-3-4-15(19)10-16(14)24/h3-5,7,9-10H,6,8,11H2,1-2H3,(H,20,25)(H,21,22,23)

InChI Key

HGHFIWGQROAFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)C

Origin of Product

United States

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